molecular formula C15H28N2O2 B13564258 Tert-butyl2-(piperidin-4-yl)piperidine-1-carboxylate

Tert-butyl2-(piperidin-4-yl)piperidine-1-carboxylate

Cat. No.: B13564258
M. Wt: 268.39 g/mol
InChI Key: NKZWLJFBMSPDNR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, which is further connected to another piperidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Materials: Piperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Catalysts and Solvents: Common solvents include dichloromethane or acetonitrile, and a base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological macromolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine rings can interact with hydrophobic pockets in the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate is unique due to its dual piperidine ring structure, which provides a distinct spatial arrangement and electronic properties. This uniqueness makes it a valuable building block in the synthesis of complex organic molecules and enhances its utility in various applications.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-13(17)12-7-9-16-10-8-12/h12-13,16H,4-11H2,1-3H3

InChI Key

NKZWLJFBMSPDNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2CCNCC2

Origin of Product

United States

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